molecular formula C18H18ClN3O4 B3572256 N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide

N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B3572256
M. Wt: 375.8 g/mol
InChI Key: NLFXCDJAELBWLM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a chloro-substituted phenyl ring. It has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Morpholine Introduction: The attachment of a morpholine ring to the phenyl ring.

    Amidation: The formation of the amide bond between the phenyl ring and the benzamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amidation.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.

    Nucleophiles: Ammonia, amines, or other nucleophilic reagents.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-12-2-3-13(10-17(12)22(24)25)18(23)20-14-4-5-16(15(19)11-14)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFXCDJAELBWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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